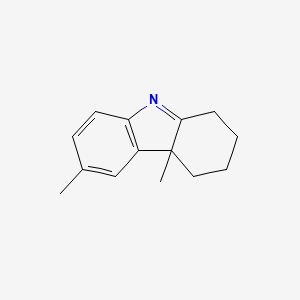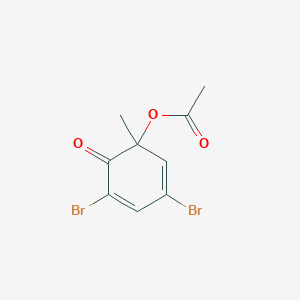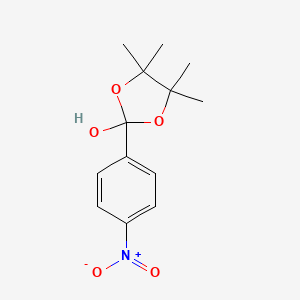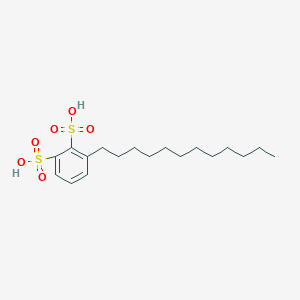
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a fused tricyclic system with two methyl groups at positions 4A and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4A-methyl-2,3,4,4A-tetrahydro-1H-carbazole with methylating agents can introduce the second methyl group at position 6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Aplicaciones Científicas De Investigación
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
4A,9-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a methyl group at position 9 instead of 6.
4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Lacks the second methyl group at position 6.
6-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a single methyl group at position 6.
Uniqueness
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to the presence of two methyl groups at positions 4A and 6, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with molecular targets.
Propiedades
Número CAS |
90897-91-9 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4a,6-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
VHGXFUUVSHRJSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C2(CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)




![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
